molecular formula C16H21N3O4 B13330116 tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B13330116
M. Wt: 319.36 g/mol
InChI Key: PDKWKYKNDXGHEU-GFCCVEGCSA-N
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Description

tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include tert-butyl bromoacetate, sodium hydride, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. It may act as an enzyme inhibitor or a ligand for specific receptors, making it a valuable tool in biochemical research .

Medicine

In medicine, tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate apart is its unique pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

tert-butyl 5-[(2R)-2-amino-3-methoxy-3-oxopropyl]pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-6-5-11-7-10(9-18-13(11)19)8-12(17)14(20)22-4/h5-7,9,12H,8,17H2,1-4H3/t12-/m1/s1

InChI Key

PDKWKYKNDXGHEU-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)C[C@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)CC(C(=O)OC)N

Origin of Product

United States

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